
Phthalazin-5-ol
Overview
Description
Phthalazin-5-ol is a nitrogen-containing heterocyclic compound belonging to the phthalazine family. Notably, this compound is listed as a discontinued building block by CymitQuimica, indicating challenges in commercial availability despite its synthetic relevance .
Preparation Methods
Green Microwave-Assisted Synthesis
A notable recent advancement in the synthesis of phthalazin-5-ol involves the use of a green microwave method, which enhances reaction efficiency and product stability.
Methodology : Using microwave irradiation combined with plasma organic reactions, this compound is synthesized at approximately 413 K. This method leverages the microwave's ability to provide rapid, uniform heating, promoting the formation of the phthalazin-1(2H)-ol isomer, which is more thermodynamically stable than its tautomer phthalazinone-1-one.
Mechanism and Stability : Density Functional Theory (DFT) simulations and Arrhenius kinetic modeling reveal that the this compound isomer is stabilized by about 36 kcal/mol due to aromaticity and stronger intermolecular hydrogen bonding (O–H...O) compared to the amide-like structure (N–H...O=C) of the phthalazinone tautomer. This enhanced stability is reflected in lower entropy and spontaneous free energy changes favoring this compound formation under microwave-plasma conditions.
Solvent Effects : The tautomeric equilibrium between this compound and phthalazinone can be influenced by solvent polarity. Polar protic solvents like ethanol favor the amide-like phthalazinone form, while nonpolar or less polar solvents such as petroleum ether or acetone favor the lactim-like this compound structure.
Characterization : The synthesized compound is confirmed by physical and spectral data including FT-IR and 1H-NMR spectroscopy, supported by theoretical Gibbs entropy calculations indicating equilibrium states consistent with experimental observations.
Parameter | Value/Condition | Notes |
---|---|---|
Reaction temperature | ~413 K | Microwave-plasma assisted |
Activation energy | Calculated via DFT and Arrhenius | Indicates reaction feasibility |
Energy stabilization | ~36 kcal/mol | Due to aromaticity and H-bonding |
Preferred solvent effects | Ethanol (amide tautomer), Acetone (lactim tautomer) | Solvent polarity influences tautomerism |
This method is considered environmentally friendly ("green") and offers enhanced yields and stability of this compound, with potential applications in anticancer drug development.
Classical Synthetic Routes via Benzoxazinone and Hydrazine Derivatives
This compound can also be prepared through traditional synthetic strategies involving benzoxazinone derivatives and hydrazine compounds.
Starting Materials : Benzoxazinone derivatives are reacted with ammonium acetate or hydrazine hydrate under reflux conditions to yield phthalazinone intermediates, which can tautomerize or be converted to this compound.
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- Fusion of benzoxazinone with ammonium acetate at 150 °C for 2 hours.
- Refluxing benzoxazinone with hydrazine hydrate in ethanol for 4 hours.
Yields and Characterization : The phthalazinone product is typically isolated as colorless crystals with yields around 57%. The structure is confirmed by IR (carbonyl and NH stretches), 1H NMR, and mass spectrometry.
Derivatization : Further reactions, such as with thiosemicarbazide or thiocarbonohydrazide in pyridine, lead to thiourea derivatives, expanding the chemical space of phthalazine-based compounds.
This classical approach provides a reliable route to phthalazinone derivatives, which can exist in equilibrium with this compound tautomers depending on reaction and solvent conditions.
One-Pot, Solvent-Free Synthesis Catalyzed by Sodium Hydrogen Carbonate
A solvent-free, environmentally benign method has been developed for synthesizing phthalazine derivatives related to this compound.
Reaction Scheme : A one-pot, three-component cyclocondensation reaction involving phthalhydrazide, aromatic aldehydes, and malononitrile or ethyl cyanoacetate is catalyzed by sodium hydrogen carbonate (NaHCO3) under solvent-free conditions.
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- Environmentally friendly due to absence of solvents.
- Simplified work-up and purification.
- High selectivity and reduced by-products.
- Faster reaction times.
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- Heating the mixture with NaHCO3 catalyst.
- Reaction times are short, and yields are generally high.
Scope : Both electron-donating and electron-withdrawing substituents on the aromatic aldehyde are tolerated, producing a variety of phthalazine derivatives efficiently.
Substrate Variation | Reaction Time (min) | Yield (%) | Notes |
---|---|---|---|
Benzaldehyde (unsubstituted) | ~30 | >90 | Model reaction |
Electron-donating groups | ~25-35 | 85-95 | High yields, good selectivity |
Electron-withdrawing groups | ~30-40 | 80-90 | Slightly longer times |
This method is a practical and green approach for synthesizing phthalazine derivatives, including those structurally related to this compound.
Nanoparticle-Catalyzed One-Pot Four-Component Synthesis
An innovative catalytic system employing nickel ferrite (NiFe2O4) nanoparticles has been reported for the synthesis of phthalazine derivatives.
Catalyst Preparation : NiFe2O4 nanoparticles are synthesized via co-precipitation of nickel nitrate and ferric nitrate with sodium hydroxide, followed by washing, drying, grinding, and calcination at 500 °C.
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- Phthalic anhydride and hydrazine monohydrate react to form phthalhydrazide intermediate.
- Aromatic aldehyde and malononitrile or ethyl acetoacetate are added.
- NiFe2O4 nanoparticles catalyze the cyclocondensation at 50-55 °C.
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- High yields within short reaction times.
- Easy catalyst separation and recyclability.
- Mild reaction conditions.
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- Heat phthalic anhydride and hydrazine hydrate in water at 50 °C for 10 min.
- Add malononitrile, aromatic aldehyde, and NiFe2O4 catalyst.
- Stir at 50 °C until reaction completion (monitored by TLC).
This method offers a direct and efficient route to phthalazine-5,10-dione derivatives, which are closely related to this compound structures, under green and sustainable conditions.
Summary Table of Preparation Methods
Method | Key Features | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Green Microwave-Assisted | Microwave + plasma, DFT-guided, stable isomer | ~413 K, solvent-dependent | High | Fast, stable product, environmentally friendly |
Classical Benzoxazinone Route | Fusion or reflux with hydrazine/ammonium acetate | 150 °C fusion or reflux in ethanol | ~57% | Established, well-characterized |
NaHCO3-Catalyzed One-Pot | Solvent-free, three-component cyclocondensation | Heating with NaHCO3, no solvent | 80-95% | Green, simple, broad substrate scope |
NiFe2O4 Nanoparticle Catalysis | One-pot four-component, heterogeneous catalyst | 50-55 °C in water, recyclable catalyst | High | Mild, efficient, recyclable catalyst |
Chemical Reactions Analysis
Types of Reactions: Phthalazin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5,6-dione.
Reduction: Reduction reactions can convert it to phthalazin-5-amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phthalazine-5,6-dione.
Reduction: Phthalazin-5-amine.
Substitution: Halogenated phthalazine derivatives.
Scientific Research Applications
Biological Activities
Phthalazin-5-ol exhibits a range of biological activities, making it a promising candidate for drug development. Its derivatives have been investigated for various therapeutic effects, including:
Anticancer Activity
This compound derivatives have shown potent anticancer properties against various cancer cell lines. For instance:
- A study reported that phthalazinone-pyrazole hybrids demonstrated IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines, indicating significant anticancer potential .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of phthalazin derivatives. For example:
- A series of phthalazine heterocycles exhibited broad-spectrum antimicrobial activity, showcasing their potential as therapeutic agents against bacterial infections .
Cardiotonic and Antihypertensive Effects
Some derivatives of this compound have been evaluated for their cardiotonic and antihypertensive properties:
- Compounds containing phthalazinone structures were found to possess significant cardiotonic activity, making them candidates for cardiovascular therapies .
Case Study 1: Anticancer Agents
A comprehensive study synthesized novel pyran-linked phthalazinone-pyrazole hybrids. These compounds were subjected to in vitro testing against lung and cervical carcinoma cell lines, revealing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers synthesized a series of phthalazine derivatives and assessed their antimicrobial activity against various pathogens. The results indicated that specific modifications to the phthalazine structure significantly enhanced antimicrobial efficacy .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of phthalazin-5-ol and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a VEGFR-2 inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting angiogenesis, which is crucial for tumor growth . The molecular targets and pathways involved include the VEGF signaling pathway, which plays a key role in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Benzo[a]phenazin-5-ol
Structural Differences
- Phthalazin-5-ol : Features a bicyclic structure with one pyridazine ring fused to a benzene ring and a hydroxyl group at the 5-position.
- Benzo[a]phenazin-5-ol : Contains a tricyclic system with an additional benzene ring fused to the phenazine core, enhancing π-conjugation and stability .
Comparison with Other Phthalazine Derivatives
A selection of phthalazine derivatives from is summarized below:
Compound Name (CAS No.) | Purity | Key Structural Features |
---|---|---|
4-Chlorophthalazine-5-carbonitrile (2092703-25-6) | 95% | Chloro and cyano substituents |
2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (1291844-74-0) | 95% | Oxadiazole and tolyl groups |
4-Benzyl-2-(2-(dimethylamino)ethyl)phthalazin-1(2H)-one (16188-61-7) | >95% | Benzyl and dimethylaminoethyl groups |
These derivatives demonstrate the versatility of the phthalazine scaffold in medicinal chemistry, though this compound itself is less explored compared to its substituted analogs.
Biological Activity
Phthalazin-5-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound, also known as 1-hydroxyphthalazine, is characterized by its phthalazine ring structure, which is a bicyclic compound containing two fused aromatic rings. Its chemical formula is C8H6N2O, and it possesses a hydroxyl group (-OH) at the 5-position of the phthalazine ring. The presence of this hydroxyl group is crucial for its biological activity.
Anticancer Activity
This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.
- Topoisomerase Inhibition : Some derivatives of this compound have shown significant inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. For instance, a study demonstrated that certain phthalazinone derivatives exhibited over 100% inhibition against lung carcinoma cell lines at specific concentrations .
- Aurora Kinase Inhibition : Phthalazin derivatives have been identified as potent inhibitors of Aurora kinases, which play a critical role in cell division. This inhibition can lead to the suppression of tumor growth .
- VEGFR Inhibition : Phthalazin-based compounds have also been reported to inhibit vascular endothelial growth factor receptors (VEGFR), which are involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
48a | HePG2 (liver cancer) | 17.39 | Topoisomerase inhibition |
48b | MCF-7 (breast cancer) | 19.81 | Topoisomerase inhibition |
Vatalanib | Solid tumors | N/A | VEGFR inhibition |
AMG 900 | Various cancer cell lines | N/A | Aurora kinase inhibition |
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of phthalazinone derivatives against several cancer cell lines, including MCF-7 and HePG2. The results indicated that these compounds exhibited cytotoxicity at low micromolar concentrations, demonstrating their potential as anticancer agents .
- PARP Inhibition : Research has shown that certain phthalazinone derivatives can act as inhibitors of PARP (poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. This property enhances their effectiveness in combination therapies for cancers with BRCA mutations .
Q & A
Q. Basic: What are the optimal methods for synthesizing Phthalazin-5-ol and confirming its structural purity?
Methodological Answer:
this compound can be synthesized via cyclization reactions of substituted phthalic anhydrides or through catalytic reduction of nitro-phthalazine derivatives. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., ethanol or DMF) under nitrogen to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol.
- Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm hydroxyl group presence and aromatic proton patterns.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- FT-IR to identify O-H stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
Reference standards (e.g., NIST data for related heterocycles) ensure spectral alignment .
Q. Basic: How should this compound be stored to maintain stability, and what degradation products are observed?
Methodological Answer:
- Storage :
- Store in amber glass vials at 2–8°C under inert gas (argon) to minimize photodegradation and oxidation .
- Avoid prolonged exposure to humidity; use desiccants (silica gel) in storage containers.
- Degradation pathways :
- Hydrolysis under acidic/basic conditions yields phthalic acid derivatives.
- Thermal decomposition (>150°C) produces carbon oxides and nitrogen-containing volatiles .
- Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to detect impurities.
Q. Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to hypothesize pharmacological activity .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings).
Q. Advanced: What analytical techniques are most effective for quantifying this compound in complex matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Column : Reverse-phase C18 (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for improved peak resolution .
- Detection : UV-Vis at 270 nm or MS/MS for trace-level quantification.
- Gas Chromatography (GC) limitations : Unsuitable due to low volatility; derivatization (e.g., silylation) required but introduces error .
- Quality control : Use internal standards (e.g., deuterated analogs) to correct matrix effects.
Q. Advanced: How should researchers resolve contradictory data on this compound’s biological activity?
Methodological Answer:
- Contradiction analysis framework :
- Variable isolation : Replicate experiments under controlled conditions (pH, temperature, solvent) to identify confounding factors .
- Dose-response studies : Test activity across concentrations (nM–µM) to rule out non-linear effects.
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay) .
- Meta-analysis : Compare datasets from peer-reviewed studies using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and reduce off-target noise.
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and synthesis .
- Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste.
- Exposure response :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Dermal contact : Wash with soap/water for 15 minutes; monitor for irritation .
- Documentation : Maintain SDS sheets and train personnel on GHS hazard codes (e.g., H315, H319) .
Q. Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound?
Methodological Answer:
- Synthesis of labeled analogs : Incorporate ¹³C or ²H isotopes at the hydroxyl or aromatic positions via Pd-catalyzed deuteration .
- Tracing studies :
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to probe enzymatic mechanisms.
Properties
IUPAC Name |
phthalazin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUDJZWIPEMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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